N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide
Description
N-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole core substituted with a tetrahydropyran (oxan-4-yl) group. The oxadiazole ring is linked via a methyl bridge to a benzenesulfonamide moiety, which is further substituted with a phenyl group. This structural design combines the metabolic stability of sulfonamides with the bioisosteric properties of the 1,2,4-oxadiazole ring, a scaffold known for its versatility in drug discovery due to its hydrogen-bonding capacity and resistance to enzymatic degradation .
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c19-23(20,11-12-4-2-1-3-5-12)16-10-14-17-15(18-22-14)13-6-8-21-9-7-13/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWDFYAOUGNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a dehydrating agent . The oxane ring can be introduced through a cyclization reaction involving appropriate precursors under acidic or basic conditions . The final step involves the sulfonamide formation, which can be achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonamide formation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can yield reduced forms of the oxadiazole ring .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the presence of an oxadiazole ring and a sulfonamide moiety, contributing to its diverse chemical reactivity. The molecular formula is with a molecular weight of 355.35 g/mol. Its structural complexity allows it to participate in various chemical reactions, making it a valuable building block in synthetic chemistry.
Chemistry
In the field of chemistry, N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide serves as:
- Building Block : Utilized for synthesizing more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.
- Ligand in Coordination Chemistry : Acts as a ligand for metal ions, facilitating the study of coordination complexes and their properties.
Biology
Research into the biological applications of this compound has revealed promising potential:
-
Antimicrobial Activity : Investigated for its efficacy against various bacterial and fungal strains. Studies suggest that the oxadiazole moiety enhances its antimicrobial properties.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles exhibit significant antibacterial activity against resistant strains of Staphylococcus aureus .
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anti-inflammatory Properties : Preliminary studies indicate that this compound may inhibit specific inflammatory pathways, suggesting potential use in treating inflammatory diseases.
- Anticancer Activity : Investigations into its role as an anticancer agent are ongoing, with some studies indicating that it may induce apoptosis in cancer cells through specific signaling pathways.
Industrial Applications
In industrial settings, this compound is utilized for developing new materials with specific properties:
- Polymer Chemistry : It serves as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecules; ligand in coordination chemistry |
| Biology | Antimicrobial activity against bacteria and fungi |
| Medicine | Potential anti-inflammatory and anticancer properties |
| Industry | Development of novel polymers with enhanced properties |
Mechanism of Action
The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity . The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, further enhancing its inhibitory effects . The compound may also affect cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differentiators
1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Isomerism
The 1,2,4-oxadiazole ring in the target compound provides distinct electronic and steric properties compared to 1,3,4-oxadiazole isomers. For example, 1,2,4-oxadiazoles exhibit stronger hydrogen-bond acceptor capacity at the N3 position, enhancing interactions with target proteins (e.g., mycobacterial enzymes or inflammatory mediators) . In contrast, 1,3,4-oxadiazole derivatives (e.g., cyclohexyl-substituted analogs) show higher rigidity, which may improve binding to hydrophobic pockets but reduce solubility .
Substituent Effects
- Oxan-4-yl vs. Cyclohexyl/Phenyl : The oxan-4-yl group introduces an oxygen atom into the six-membered ring, increasing polarity and metabolic stability compared to purely hydrocarbon substituents (e.g., cyclohexyl or 4-ethylphenyl). This modification may enhance aqueous solubility and reduce cytochrome P450-mediated degradation .
- Sulfonamide Linkage: The benzenesulfonamide group in the target compound distinguishes it from carboxamide or tetrazole-linked analogs. Sulfonamides are known for their high bioavailability and resistance to hydrolysis, which may translate to longer in vivo half-lives compared to carboxamide derivatives .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₉N₃O₃S
- Molecular Weight : 305.38 g/mol
- IUPAC Name : N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzenesulfonamide
- SMILES Notation : CC1=NOC(=N1)C(C2CCOCC2)N.S(=O)(=O)(C)C
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₉N₃O₃S |
| Molecular Weight | 305.38 g/mol |
| Appearance | White to off-white powder |
| Storage Conditions | Room temperature |
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. A study evaluated the anticancer potential of various oxadiazole derivatives against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast cancer). The results showed that this compound significantly inhibited cell viability in these lines.
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in G0/G1 phase arrest in cancer cells, indicating inhibition of cell proliferation.
- Inhibition of Key Signaling Pathways : The oxadiazole scaffold has been implicated in the inhibition of various growth factors and signaling pathways crucial for tumor growth.
Table 2: Anticancer Activity Data
| Cell Line | Concentration (µM) | Viability Reduction (%) | Apoptosis Induction (%) |
|---|---|---|---|
| HT-29 | 10 | 45.2 | 30 |
| MDA-MB-231 | 50 | 62.7 | 50 |
Antimicrobial Activity
In addition to anticancer effects, compounds with oxadiazole structures have demonstrated antimicrobial properties. A study highlighted the antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.
Case Study 1: Synthesis and Evaluation
A recent study synthesized several oxadiazole derivatives, including N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzenesulfonamide. The synthesized compounds were evaluated for their biological activities using standard assays for cytotoxicity and antimicrobial efficacy. The results confirmed the high potency of the oxadiazole derivatives against selected cancer cell lines and bacterial strains .
Case Study 2: Structure–Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship (SAR) among various oxadiazole derivatives. It was found that modifications at specific positions on the oxadiazole ring significantly influenced both anticancer and antimicrobial activities. This information is crucial for designing more potent derivatives with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
